2-(3-CHLOROPHENYL)-4-{[(4-CHLOROPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE
Description
2-(3-Chlorophenyl)-4-{[(4-chlorophenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine is a pyrazolo-pyrazine derivative characterized by a bicyclic heteroaromatic core. The compound features two chlorophenyl substituents: a 3-chlorophenyl group at the 2-position and a (4-chlorobenzyl)sulfanyl group at the 4-position. The sulfanyl (-S-) linker in the 4-position provides structural flexibility, which may influence binding interactions in biological targets.
Properties
IUPAC Name |
2-(3-chlorophenyl)-4-[(4-chlorophenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3S/c20-15-6-4-13(5-7-15)12-25-19-18-11-17(23-24(18)9-8-22-19)14-2-1-3-16(21)10-14/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIREXJBJGTKOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN3C=CN=C(C3=C2)SCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-CHLOROPHENYL)-4-{[(4-CHLOROPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazolopyrazine core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones or aldehydes.
Introduction of the chlorophenyl groups: This step may involve nucleophilic substitution reactions using chlorobenzene derivatives.
Attachment of the sulfanyl group: This can be done through thiolation reactions using thiol reagents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.
Temperature and Pressure: Optimization of temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
2-(3-CHLOROPHENYL)-4-{[(4-CHLOROPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction of nitro groups (if present) to amines.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-CHLOROPHENYL)-4-{[(4-CHLOROPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Chlorine vs.
- Sulfanyl Linker : All analogs retain the sulfanyl group, critical for hydrogen bonding or hydrophobic interactions.
Pyrazolo[1,5-a]Pyrimidinone and Pyrimidine Derivatives
Key Observations :
- Core Flexibility: Pyrazolo[1,5-a]pyrimidines/pyrimidinones exhibit broader bioactivity (e.g., kinase inhibition ) compared to pyrazolo-pyrazines, likely due to their purine-like structure.
- Substituent Impact : Chlorophenyl groups enhance antiparasitic activity (e.g., MK82 ), while trifluoromethyl groups in pyrimidines improve metabolic stability .
Triazole and Benzoxazine Derivatives
- 5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-oxoacetylhydrazones : These compounds show herbicidal and antifungal activity, with chiral centers enhancing efficacy. However, their triazole core differs significantly from the pyrazolo-pyrazine scaffold.
Biological Activity
The compound 2-(3-chlorophenyl)-4-{[(4-chlorophenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine is a member of the pyrazolo[1,5-a]pyrazine family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antifungal, and other therapeutic potentials.
Chemical Structure and Synthesis
The compound's structure features a pyrazolo[1,5-a]pyrazine core with chlorophenyl and sulfanyl substituents. The synthesis typically involves multi-step processes that include the formation of the pyrazine nucleus followed by functionalization to introduce the chlorophenyl and sulfanyl groups. Recent advancements in synthetic methodologies have improved yields and purity of such compounds, enabling better biological evaluations.
Anticancer Activity
The pyrazolo[1,5-a]pyrazine derivatives have shown promising anticancer activity in various studies. For instance:
- In vitro Studies : A recent study evaluated the anticancer properties of similar pyrazolo compounds using the MDA-MB-231 (human breast cancer) cell line. The results indicated that certain derivatives exhibited significant growth inhibition compared to controls, suggesting potential as anticancer agents .
- Mechanism of Action : Some studies suggest that these compounds may induce apoptosis through pathways involving caspases and reactive oxygen species (ROS), enhancing their therapeutic efficacy against cancer cells .
Antifungal Activity
Research has also highlighted the antifungal potential of pyrazolo compounds:
- In vitro Antifungal Testing : Compounds related to this compound have been tested against various fungal strains. Results indicated good antifungal activity against pathogens such as Candida albicans and Aspergillus niger, suggesting their utility in treating fungal infections .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazolo compounds. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups like chlorine enhances the bioactivity by improving binding affinity to target proteins.
- Core Modifications : Variations in the pyrazine core can lead to different biological profiles, indicating that careful structural modifications can yield more potent derivatives .
Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | Result Summary |
|---|---|---|
| Anticancer | MDA-MB-231 (breast cancer) | Significant growth inhibition observed |
| Antifungal | Candida albicans | Good antifungal activity |
| Aspergillus niger | Effective against multiple strains |
Case Studies
- Anticancer Evaluation : A library of pyrazolo derivatives was screened for cytotoxicity against various cancer cell lines using MTT assays. The most active compounds showed IC50 values in low micromolar ranges, indicating strong potential for development as anticancer therapeutics.
- Antifungal Screening : In a comparative study, several pyrazolo derivatives were tested against standard antifungal agents. The results demonstrated that some derivatives had comparable or superior activity against resistant fungal strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
